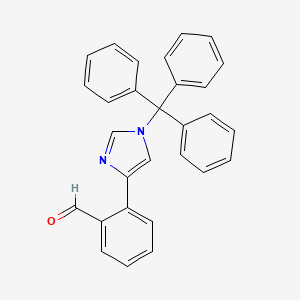

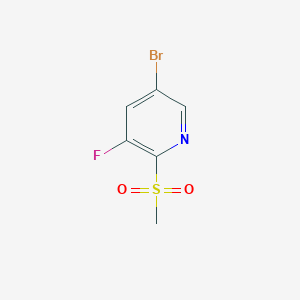

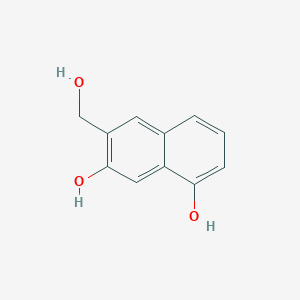

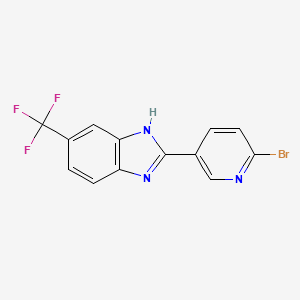

![molecular formula C8H4ClN3 B1407901 2-Chloro-4-éthynyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1147014-54-7](/img/structure/B1407901.png)

2-Chloro-4-éthynyl-7H-pyrrolo[2,3-d]pyrimidine

Vue d'ensemble

Description

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is an intermediate pyrrolo-pyrimidine compound used in the preparation of tyrosine kinase inhibitors, particularly oral signal transducers and activators of transcription 6 (STAT6) inhibitors . It is a versatile chemical compound with diverse properties .

Synthesis Analysis

An improved seven-step synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine from dimethyl malonate with 31% overall yield has been described . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block . A mixture of 5-(4-bromophenyl)-4-chloro-7-(2,4-dichlorophenyl)-2-(trichloromethyl)-7H-pyrrolo[2,3-d]pyrimidine and pyrrolidine was refluxed in ethanol for 2 hours .Molecular Structure Analysis

The molecular structure of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine is well-characterized using spectral and elemental analyses as well as single-crystal X-ray diffraction .Chemical Reactions Analysis

Chemically, 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine demonstrates reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions . The presence of a bromine atom seems to generally favor antitubercular activity over other halogens such as chlorine and fluorine .Physical And Chemical Properties Analysis

4-Chloro-7H-pyrrolo[2,3-d]pyrimidine is a white crystalline solid, soluble in organic solvents .Applications De Recherche Scientifique

Chimie médicinale : Inhibiteurs de kinases

Ce composé sert de squelette pour le développement d’inhibiteurs de kinases puissants. Ce sont des candidats prometteurs pour la thérapie anticancéreuse et des traitements innovants pour les troubles cutanés inflammatoires comme la dermatite atopique .

Intermédiaire pharmaceutique

Il est utilisé dans la synthèse d’inhibiteurs de kinases qui sont utilisés dans le traitement des maladies .

Inhibiteurs de JAK

Le composé est utilisé pour préparer des inhibiteurs de JAK comme le Tofacitinib et le Ruxolitinib, qui sont des médicaments utilisés dans divers traitements .

Agents anticancéreux

Des recherches sont en cours concernant la conception et la synthèse de dérivés de pyrrolo[2,3-d]pyrimidine pour des applications anticancéreuses potentielles .

Méthodes de synthèse améliorées

Des études ont été menées pour améliorer les méthodes de synthèse de ce composé, ce qui est crucial pour son application dans le développement de médicaments .

Mécanisme D'action

Target of Action

The primary targets of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine are Janus kinases (JAKs) and tyrosine kinases . These enzymes play crucial roles in signal transduction pathways, which are involved in cell division, death, and tumor formation processes .

Mode of Action

2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine interacts with its targets by inhibiting their activity . This interference disrupts the JAK-STAT signaling pathway, a chain of interactions between proteins in the cell . The compound can also inhibit the activity of tyrosine kinases .

Biochemical Pathways

The compound affects the JAK-STAT signaling pathway . This pathway involves a chemical signal transfer from the outside into the cell nucleus, resulting in the activation of genes through a transcription process . Disruption of this pathway may lead to a variety of diseases affecting the immune system .

Result of Action

The inhibition of JAKs and tyrosine kinases by 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can lead to a disruption in the JAK-STAT signaling pathway . This disruption can affect cell division and death, potentially leading to a variety of diseases affecting the immune system . The compound’s inhibition of tyrosine kinases can also impact various cellular processes .

Action Environment

The action, efficacy, and stability of 2-Chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine can be influenced by various environmental factorsIt’s also important to note that the compound’s reactivity can involve electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .

Propriétés

IUPAC Name |

2-chloro-4-ethynyl-7H-pyrrolo[2,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClN3/c1-2-6-5-3-4-10-7(5)12-8(9)11-6/h1,3-4H,(H,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTPPKQFMIGOHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CNC2=NC(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

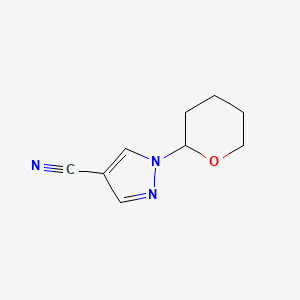

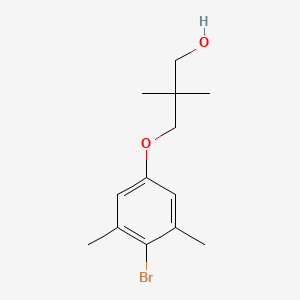

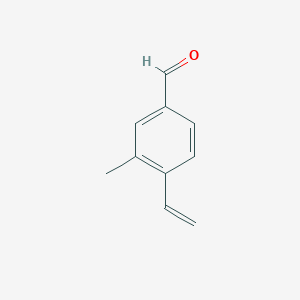

![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)